molecular formula C28H23N3O5S2 B11632648 2-ethoxy-4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate

2-ethoxy-4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate

Cat. No.: B11632648
M. Wt: 545.6 g/mol
InChI Key: OSGAGAUIEMVVES-CSEHATQYSA-N
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Description

2-ETHOXY-4-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused with a pyrimidine ring, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 2-ETHOXY-4-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE involves multiple steps. The synthetic route typically starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the ethoxy and sulfonate groups. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various sulfonating agents. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-ETHOXY-4-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes, inhibiting their activity. The compound’s unique structure allows it to bind to specific receptors, modulating biochemical pathways and exerting its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H23N3O5S2

Molecular Weight

545.6 g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-(5-imino-7-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C28H23N3O5S2/c1-3-35-25-16-19(11-14-24(25)36-38(33,34)21-12-9-18(2)10-13-21)15-22-26(29)31-23(20-7-5-4-6-8-20)17-37-28(31)30-27(22)32/h4-17,29H,3H2,1-2H3/b22-15-,29-26?

InChI Key

OSGAGAUIEMVVES-CSEHATQYSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OS(=O)(=O)C5=CC=C(C=C5)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OS(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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